molecular formula C18H22ClFN6O B2763385 1-(3-Chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1203248-85-4

1-(3-Chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Cat. No. B2763385
CAS RN: 1203248-85-4
M. Wt: 392.86
InChI Key: OTMPUCPSZVUBHC-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C18H22ClFN6O and its molecular weight is 392.86. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Central Nervous System Agents

Research into compounds with a similar structural motif, such as N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, has shown that modifications in the phenyl ring can impart significant pharmacological activities, including anxiolytic and muscle-relaxant properties. These activities are primarily mediated by the central nervous system, suggesting potential research applications in developing new therapeutic agents for anxiety and muscle relaxation (Rasmussen et al., 1978).

Antioxidant Activity

Derivatives related to urea and pyrimidinone structures have been synthesized and evaluated for their antioxidant activity. The process involves the condensation of urea, benzaldehyde, and ethyl acetoacetate, leading to compounds that have been screened for their ability to act as antioxidants. This suggests a possible application in researching antioxidants which are crucial in mitigating oxidative stress-related diseases (George et al., 2010).

Antibacterial Agents

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, aiming to discover new antibacterial agents. The incorporation of urea and related functionalities into these compounds resulted in significant antibacterial activities. This research avenue highlights the potential for developing new antibacterial agents, which is critical in the face of rising antibiotic resistance (Azab et al., 2013).

Supramolecular Chemistry

Ureidopyrimidones, which share a urea functionality, have been shown to strongly dimerize via quadruple hydrogen bonding. This property is of interest in the field of supramolecular chemistry, where the formation of complex structures through non-covalent interactions is a key area of study. Such compounds could be used in designing new materials or molecular recognition systems (Beijer et al., 1998).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClFN6O/c1-12-23-16(11-17(24-12)26-8-2-3-9-26)21-6-7-22-18(27)25-13-4-5-15(20)14(19)10-13/h4-5,10-11H,2-3,6-9H2,1H3,(H,21,23,24)(H2,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMPUCPSZVUBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea

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